(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C19H17N5O3 and its molecular weight is 363.377. The purity is usually 95%.
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Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of molecules characterized by the presence of a benzo[d][1,3]dioxole moiety and an imidazole derivative. Its molecular formula can be represented as follows:
- Molecular Formula : C20H22N4O3
- Molecular Weight : 366.42 g/mol
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of compounds similar to this compound. For instance, compounds with similar structural motifs have been evaluated for their ability to scavenge free radicals using assays such as DPPH and ABTS. These studies indicate that modifications in the chemical structure can significantly enhance antioxidant activity, suggesting that the benzo[d][1,3]dioxole moiety may contribute positively to this effect .
Acetylcholinesterase Inhibition
The compound's potential as an acetylcholinesterase (AChE) inhibitor has also been investigated. AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's. In vitro assays have shown that certain derivatives exhibit significant AChE inhibitory activity, with IC50 values indicating potency comparable to established inhibitors . This suggests that this compound may have therapeutic potential in neuroprotection.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. The presence of both the benzo[d][1,3]dioxole and pyrazin-imidazole moieties appears to be critical for its biological effects. Variations in substituents on these rings can lead to significant changes in potency and selectivity against biological targets. For example, modifications on the aromatic systems or alkyl chains have been shown to alter both AChE inhibition and antioxidant properties .
In Vivo Efficacy
In vivo studies using animal models have demonstrated that compounds with similar structures can significantly reduce oxidative stress markers and improve cognitive functions in models of induced neurodegeneration. For instance, a related imidazole derivative was shown to lower brain oxidative stress levels and improve behavioral outcomes in mice subjected to gamma irradiation . This indicates a promising avenue for further exploration of this compound as a neuroprotective agent.
Data Summary Table
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c25-18(4-2-14-1-3-16-17(11-14)27-13-26-16)22-7-9-24-10-8-23-19(24)15-12-20-5-6-21-15/h1-6,8,10-12H,7,9,13H2,(H,22,25)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVSYXDJTWKJKQ-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C=CN=C3C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCN3C=CN=C3C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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